2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
Molecular Formula |
C15H23BO2S |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
2-(3-cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2S/c1-14(2)15(3,4)18-16(17-14)13-12(9-10-19-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 |
InChI Key |
JXNHEHHCDIYVSK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclopentylthiophene Intermediate Preparation
The synthesis begins with the alkylation of ethyl 3-thiophene acetate using cyclopentyl bromide. In a representative procedure:
-
Reagents : Ethyl 3-thiophene acetate, cyclopentyl bromide, NaH (base), DMF (solvent).
-
Conditions : 25°C under argon for 18 hours.
-
Workup : Quenching with NH₄Cl, extraction with EtOAc, and purification via flash chromatography (0–25% EtOAc/hexanes).
-
Yield : 74% of ethyl 2-cyclopentyl-2-(thiophen-3-yl)acetate as a colorless oil.
Hydrolysis of the ester to the carboxylic acid follows:
Boronic Ester Formation via Miyaura Borylation
The cyclopentylthiophene intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂):
Key Data Table: Alkylation-Borylation Method
| Step | Reagents/Conditions | Yield | Purity (GC) |
|---|---|---|---|
| Alkylation | NaH, cyclopentyl bromide, DMF, 18 h | 74% | >95% |
| Ester Hydrolysis | NaOH (2 M), MeOH, reflux | 97% | >98% |
| Borylation | B₂pin₂, PdCl₂(dppf), K-2-EH, THF/MeOH | 82–89% | >97% |
Direct C-H Borylation of Cyclopentylthiophene
Iridium-Catalyzed Borylation
This method bypasses halogenation by directly functionalizing C-H bonds:
Advantages and Limitations
-
Advantages : Fewer steps, no pre-functionalized substrate required.
-
Limitations : Lower yield compared to sequential methods; competing side reactions at elevated temperatures.
Suzuki-Miyaura Coupling of Boronic Acid Precursors
Synthesis of 3-Cyclopentylthiophen-2-ylboronic Acid
A two-step approach involves:
Cyclization to Dioxaborolane
The boronic acid reacts with pinacol under Dean-Stark conditions:
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability | Selectivity |
|---|---|---|---|---|
| Alkylation-Borylation | 3 | ~60% | High | High |
| Direct C-H Borylation | 1 | 68% | Moderate | Moderate |
| Suzuki Coupling | 2 | ~63% | High | High |
-
Alkylation-Borylation is preferred for large-scale synthesis due to reproducible yields and commercial availability of starting materials.
-
Direct C-H Borylation offers step economy but requires optimization for industrial use.
Critical Reaction Parameters
Solvent and Base Selection
Catalyst Systems
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl or vinyl groups. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronic esters, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Substituent Effects on Reactivity and Stability
- Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance compared to methyl (), chloro (), or ethynyl () substituents. This bulk may slow reaction kinetics in cross-couplings but improve stability against protodeboronation.
- Electronic Effects: Electron-donating groups (e.g., methyl in ) increase electron density at the boron center, enhancing nucleophilic attack efficiency.
Stability and Handling
- Bulky substituents (cyclopentyl, isopropyl) improve air/moisture stability by shielding the boron atom. For example, 4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohexylidene)methyl-1,3,2-dioxaborolane (MW 278.24) is marketed as a stable reagent .
- Chloro- and fluoro-substituted analogs () may require inert storage due to higher reactivity.
Biological Activity
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound's unique structure enables it to participate in various biological activities, making it a subject of interest for researchers exploring its potential applications in pharmaceuticals and agrochemicals.
Structural Characteristics
The molecular formula of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C14H20BNO2S. Its structure features a dioxaborolane ring which is known for its reactivity in forming covalent bonds with nucleophiles. The presence of the cyclopentyl and thiophene groups enhances its lipophilicity and biological activity.
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the boronic ester functionality. This property allows it to act as a versatile reagent in organic synthesis and as a potential therapeutic agent.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. Research has shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Enzyme Inhibition
Boronic acids and their derivatives have been recognized for their ability to inhibit proteases and other enzymes. The dioxaborolane structure may enhance the specificity and potency of enzyme inhibition. This characteristic is particularly valuable in drug design for targeting specific enzymes associated with disease states.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. The unique structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various dioxaborolanes and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited IC50 values in the low micromolar range against several cancer types (e.g., breast and prostate cancer) .
Study 2: Enzyme Inhibition
A research article in Bioorganic & Medicinal Chemistry Letters reported that boron-containing compounds demonstrated effective inhibition of serine proteases. The study highlighted the mechanism by which these compounds form stable complexes with the active sites of enzymes, thereby blocking their function .
Study 3: Antimicrobial Properties
In another investigation focused on antimicrobial activity published in Pharmaceutical Biology, researchers tested various dioxaborolanes against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 278.10 g/mol |
| CAS Number | 2246611-07-2 |
| Anticancer IC50 (µM) | <10 (varies by cell line) |
| Enzyme Inhibition (IC50) | Varies (sub-micromolar range) |
| MIC against E. coli | 32 µg/mL |
| MIC against S. aureus | 16 µg/mL |
Q & A
Basic: What are the common synthetic strategies for preparing 2-(3-cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Answer:
The synthesis typically involves multi-step reactions, including:
Thiophene Functionalization: Cyclopentyl groups are introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling to the thiophene ring.
Boronation: A pinacol boronate ester is formed using reagents like bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂).
Purification: Column chromatography or recrystallization ensures high purity.
Key Factors: Catalyst loading (0.5–5 mol%), reaction temperature (80–110°C), and solvent choice (THF, dioxane) significantly impact yield .
Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
Answer:
The boronate ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of:
- Catalysts: Pd(PPh₃)₄ or PdCl₂(dtbpf).
- Bases: K₂CO₃ or CsF (2–3 equiv).
- Solvents: DMF/H₂O or THF.
Mechanistic Insight: Transmetallation between the boronate and Pd center precedes reductive elimination to form the biaryl bond .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Hazards: Classified under H302 (harmful if swallowed) and H413 (aquatic toxicity).
- Handling: Use nitrile gloves, fume hoods, and inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Storage: –20°C in sealed, light-resistant containers .
Advanced: How can reaction conditions be optimized for higher coupling efficiency?
Answer:
Use Design of Experiments (DoE) to assess:
| Factor | Range | Impact |
|---|---|---|
| Catalyst Loading | 1–5 mol% | Linear increase in yield up to 3 mol% |
| Temperature | 80–120°C | Higher temps accelerate kinetics but risk side reactions |
| Solvent Polarity | THF vs. DMF | Polar solvents improve solubility of aryl halides |
Statistical tools (e.g., ANOVA) identify optimal conditions .
Advanced: How do structural substituents (e.g., cyclopentyl, thiophene) influence reactivity?
Answer:
- Electron-Donating Cyclopentyl Group: Enhances stability of the boronate but may sterically hinder coupling.
- Thiophene Ring: π-Conjugation facilitates transmetallation.
Comparative Data (Analogous Compounds):
| Compound | Substituent | Reactivity (Yield%) |
|---|---|---|
| 2-(3-Iodophenyl) variant | Iodo | 65–75% |
| 2-(3,5-Dichlorophenyl) variant | Cl | 50–60% |
| 2-(4-Fluorothiophen-2-yl) variant | F | 70–80% |
Steric and electronic effects must be balanced .
Advanced: How to resolve contradictions in reaction yields reported across studies?
Answer:
Contradictions arise from:
- Impurity Profiles: Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts.
- Moisture Sensitivity: Karl Fischer titration ensures anhydrous conditions.
- Catalyst Deactivation: ICP-MS detects Pd leaching .
Basic: What analytical methods validate the compound’s purity and structure?
Answer:
- ¹H/¹³C NMR: Peaks at δ 1.3 ppm (pinacol methyl groups) and δ 6.5–7.5 ppm (thiophene protons).
- HPLC-MS: Confirm molecular ion ([M+H]⁺) and purity (>98%).
- XRD: Resolve crystal structure if single crystals are obtained .
Advanced: Can computational modeling predict its reactivity in new reactions?
Answer:
- DFT Calculations: Optimize transition states for cross-coupling (e.g., B3LYP/6-31G* level).
- Molecular Docking: Screen for binding affinity in biological targets (e.g., enzymes).
- Solvent Models: COSMO-RS predicts solubility in nonpolar solvents .
Advanced: How to design comparative studies with structurally similar boronate esters?
Answer:
- Variables: Vary substituents (e.g., Cl, F, methyl) on the aryl/thiophene ring.
- Metrics: Compare yields, reaction rates (kinetic studies), and stability (TGA/DSC).
Example Design:
| Compound | Substituent Position | Key Finding |
|---|---|---|
| 2-(3,4-Dichlorophenyl) | 3,4-Cl | Higher electrophilicity, lower yield |
| 2-(4-Vinylphenyl) | Vinyl | Polymerization side reactions |
Advanced: What are the implications of its structural motifs in materials science?
Answer:
- Conjugated Polymers: Thiophene-boronate esters serve as monomers for organic semiconductors.
- MOFs: Coordinate with metal nodes (e.g., Zn²⁺) to form porous frameworks.
- Stability: Cyclopentyl groups enhance thermal stability (TGA decomposition >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
